1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chlorophenyl group, two 4-methoxyphenyl groups, and a 4-methyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves cyclocondensation reactions. One common method involves the reaction of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring . The reaction conditions often include refluxing in acetic acid or other suitable solvents to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to specific active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
Comparison with Similar Compounds
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: Known for its use in pharmaceuticals and psychoactive substances.
1-(3-trifluoromethylphenyl)piperazine: Commonly found in combination with other compounds for its stimulant properties.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits promising antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-23(17-7-11-21(28-2)12-8-17)26-27(20-6-4-5-19(25)15-20)24(16)18-9-13-22(29-3)14-10-18/h4-15H,1-3H3 |
InChI Key |
REEPWCQIHRGHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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